Home > Products > Screening Compounds P143045 > 1-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(3-methylbenzoyl)piperazine
1-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(3-methylbenzoyl)piperazine - 946285-07-0

1-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(3-methylbenzoyl)piperazine

Catalog Number: EVT-6680606
CAS Number: 946285-07-0
Molecular Formula: C23H23N7O2
Molecular Weight: 429.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines

Compound Description: This series of compounds was designed and synthesized as potential fungicidal and insecticidal agents. They share a core triazolopyrimidine structure and differ in the substituents at the 6-position. The study explored the impact of various primary aliphatic amines, hydrazine, and hydrazide on the biological activity of these compounds. [, ]

Relevance: These compounds are structurally related to 1-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(3-methylbenzoyl)piperazine through the shared triazolopyrimidine core. Both compound classes exhibit substitutions at the 3 and 7 positions of the triazolopyrimidine moiety. While the specific substituents and their arrangement differ, the presence of this core structure highlights their shared chemical lineage. [, ]

3-(7-{[2-(3,4-difluorophenyl)cyclopropyl]amino}-5-(propylsulfanyl)-3H-[1,2,3] triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

Compound Description: This compound is a potent P2T receptor antagonist and exhibits antithrombotic activity. The research focuses on its crystal structure and pharmaceutical formulations for oral administration. [, , , , , ]

Relevance: This compound shares the core triazolo[4,5-d]pyrimidine structure with 1-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(3-methylbenzoyl)piperazine. Both compounds have substitutions at the 3 and 7 positions of the triazolopyrimidine ring. While the exact substituents differ, their shared core structure and similar substitution pattern demonstrate their structural relationship. [, , , , , ]

6-Butyl-5-(4-methoxyphenoxy)-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one and 6-Butyl-5-(4-methylphenoxy)-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one

Compound Description: These compounds represent examples of triazolopyrimidine derivatives with reported crystal structures. The research emphasizes their structural features, including the planar nature of the triazolopyrimidine ring system and the orientation of substituents. [, ]

Relevance: Both compounds exhibit a triazolopyrimidine core structure, placing them in the same chemical class as 1-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(3-methylbenzoyl)piperazine. Although the substituents and their attachment points on the core structure differ, the shared triazolopyrimidine scaffold signifies their structural relationship. [, ]

(R)-N-(3-isopropyl-7a,8,9,10[1'2':3,4]imidazolo [1,2c] [, , ]triazolo-[4,5-e]-pyrimidine-5-(7H)ylidine) aniline derivatives

Compound Description: This series of novel, chiral compounds was synthesized using a multi-step process involving commercially available cyanoacetamide as the starting material. []

Relevance: These compounds belong to the broader category of triazolopyrimidine derivatives, like the target compound 1-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(3-methylbenzoyl)piperazine. Despite differences in specific substituents and fusion with an imidazole ring in the related compounds, the shared triazolopyrimidine moiety underscores their structural connection. []

[1,2,3]triazolo [4′,5′:3,4]pyrrolo[1,2‐a]thieno[2,3‐d] pyrimidine derivatives

Compound Description: This study focuses on synthesizing and evaluating novel fused triazolopyrrolothienopyrimidine derivatives as potential anti-breast cancer agents targeting the epidermal growth factor receptor (EGFR). []

Relevance: While structurally distinct from 1-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(3-methylbenzoyl)piperazine in their overall structure, these derivatives share the presence of a triazole ring fused with a pyrimidine ring, highlighting a shared structural motif within the broader class of fused heterocyclic compounds. []

6-ethynyl-N-phenyl-9H-purin-2-amine, 7-ethynyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine, and 4-ethynyl-N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine.

Compound Description: These ethynyl-heterocycles were studied as model systems for the irreversible inhibition of Nek2 kinase, which is overexpressed in certain cancers. []

Relevance: These compounds, while containing structural differences, highlight the importance of the ethynyl group for irreversible inhibition of Nek2 kinase. This is relevant to 1-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(3-methylbenzoyl)piperazine as it suggests potential avenues for modifying its structure to target similar biological pathways through the introduction of an ethynyl group. []

FPPA (4-(furan-2-yl)-7-(4-(trifluoromethyl)benzyl)-7H-pyrrolo[2,3-d]pyramidin-2-amine)

Compound Description: FPPA is a fluorine-containing probe molecule designed as a tool for binding studies with the A2A adenosine receptor (A2AAR) using 19F-NMR spectroscopy. []

Relevance: Although structurally distinct from 1-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(3-methylbenzoyl)piperazine, FPPA highlights the use of heterocyclic scaffolds for targeting GPCRs like A2AAR. This suggests potential applications of 1-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(3-methylbenzoyl)piperazine or its analogs for interacting with similar biological targets. []

-azapurine ribonucleosides, 8-azaguanosine analogues and [, , ]thiadiazolo[5,4-d]pyrimidine-5,7-diamine derivatives.

Compound Description: These compounds represent a series of 8-azapurine and 8-azaguanosine analogues, including thiadiazolopyrimidine derivatives, investigated for their cytotoxic activity against H.Ep. No. 2 cells and potential anticancer activity. [, , ]

Overview

1-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(3-methylbenzoyl)piperazine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound features a unique molecular architecture characterized by a triazole ring fused to a pyrimidine ring, a methoxyphenyl substituent, and a piperazine moiety with a methylbenzoyl group. The compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapy and enzyme inhibition.

Source

The compound can be sourced from various chemical suppliers and databases, such as BenchChem and PubChem, which provide detailed information on its structure, synthesis, and biological activities .

Classification

This compound falls under the classification of heterocyclic compounds, specifically triazolopyrimidines and piperazine derivatives. These classes are known for their diverse biological activities and applications in pharmaceuticals.

Synthesis Analysis

Methods

The synthesis of 1-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(3-methylbenzoyl)piperazine typically involves multiple synthetic steps starting from readily available precursors. Common methods include:

  1. Formation of the Triazole Ring: This is often achieved through cyclization reactions involving phenylhydrazines and appropriate nitriles or isocyanates.
  2. Pyrimidine Fusion: The triazole intermediate is fused with a pyrimidine ring using condensation reactions.
  3. Piperazine Functionalization: The final step involves coupling the piperazine derivative with the pyrimidine-triazole intermediate under specific conditions using organic solvents like dimethylformamide and catalysts such as palladium on carbon.

Technical Details

Reaction conditions typically require controlled temperatures and may involve refluxing or stirring under inert atmospheres to prevent oxidation or hydrolysis of sensitive functional groups. High-performance liquid chromatography is often employed to purify the final product.

Molecular Structure Analysis

Structure

The molecular structure of 1-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(3-methylbenzoyl)piperazine can be represented by its IUPAC name and InChI string:

  • IUPAC Name: 1-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(3-methylbenzoyl)piperazine
  • InChI: InChI=1S/C22H24N6O2/c1-15-5-3-4-16(14-15)22(31)29-12-10-28(11-13-29)20-19-21(25-14-24-20)30(27-26-19)17-8-6-18(23)7-9-17/h2-9,14H,10-13H2,1H3

Data

The molecular formula is C22H24N6O2 with a molecular weight of approximately 396.47 g/mol. The compound exhibits multiple functional groups that contribute to its reactivity and biological properties.

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for triazolopyrimidine derivatives:

  1. Nucleophilic Substitution: The piperazine nitrogen can act as a nucleophile in further substitution reactions.
  2. Aromatic Electrophilic Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitutions under appropriate conditions.
  3. Hydrolysis: The ester bond in the methylbenzoyl group may undergo hydrolysis under acidic or basic conditions.

Technical Details

These reactions require careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve desired yields without decomposition of sensitive functional groups.

Mechanism of Action

Process

The mechanism of action for 1-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(3-methylbenzoyl)piperazine primarily involves its interaction with specific molecular targets within cells:

  1. Enzyme Inhibition: Compounds with similar structures have shown the ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  2. Disruption of Cellular Pathways: By inhibiting these enzymes, the compound can disrupt various cellular pathways leading to altered cell proliferation and apoptosis.

Data

Studies have indicated that similar compounds exhibit cytotoxic activities against various cancer cell lines due to their ability to interfere with tumor growth mechanisms .

Physical and Chemical Properties Analysis

Physical Properties

The compound is expected to be a solid at room temperature with moderate solubility in organic solvents such as dimethyl sulfoxide and ethanol due to its hydrophobic regions.

Chemical Properties

Key chemical properties include:

  • Melting Point: Specific data not available but expected to be in the range typical for similar compounds.
  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses include spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) for characterization .

Applications

Scientific Uses

  1. Medicinal Chemistry: The compound is being investigated for its potential use as an anticancer agent due to its inhibitory effects on key enzymes involved in cell cycle regulation.
  2. Drug Development: Its unique structure makes it a candidate for further development into therapeutics targeting various diseases related to cell proliferation disorders.

Research continues into optimizing its efficacy and understanding its full range of biological activities .

Properties

CAS Number

946285-07-0

Product Name

1-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(3-methylbenzoyl)piperazine

IUPAC Name

[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(3-methylphenyl)methanone

Molecular Formula

C23H23N7O2

Molecular Weight

429.5 g/mol

InChI

InChI=1S/C23H23N7O2/c1-16-4-3-5-17(14-16)23(31)29-12-10-28(11-13-29)21-20-22(25-15-24-21)30(27-26-20)18-6-8-19(32-2)9-7-18/h3-9,14-15H,10-13H2,1-2H3

InChI Key

GYLKZGCOUJJEQM-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OC

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.